molecular formula C32H30 B14644985 1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene] CAS No. 54378-46-0

1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]

Cat. No.: B14644985
CAS No.: 54378-46-0
M. Wt: 414.6 g/mol
InChI Key: FRUSJDBBXQGOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis[4-(1-phenylvinyl)phenyl]butane is an organic compound with the molecular formula C({20})H({22}) It is characterized by the presence of two phenylvinyl groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[4-(1-phenylvinyl)phenyl]butane typically involves the use of electrophilic aromatic substitution reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a convenient method for the synthesis of this compound.

Industrial Production Methods

Industrial production of 1,4-Bis[4-(1-phenylvinyl)phenyl]butane may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, continuous flow reactors may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[4-(1-phenylvinyl)phenyl]butane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the phenylvinyl groups to phenylethyl groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)) are commonly used.

    Substitution: Reagents like bromine (Br(_2)) and sulfuric acid (H(_2)SO(_4)) are used for electrophilic aromatic substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of phenylethyl derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1,4-Bis[4-(1-phenylvinyl)phenyl]butane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,4-Bis[4-(1-phenylvinyl)phenyl]butane involves its interaction with specific molecular targets. The phenylvinyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may interact with cellular membranes, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(4-vinylphenyl)butane
  • 1,4-Bis(4-ethylphenyl)butane
  • 1,4-Bis(4-methylphenyl)butane

Uniqueness

1,4-Bis[4-(1-phenylvinyl)phenyl]butane is unique due to the presence of phenylvinyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

54378-46-0

Molecular Formula

C32H30

Molecular Weight

414.6 g/mol

IUPAC Name

1-(1-phenylethenyl)-4-[4-[4-(1-phenylethenyl)phenyl]butyl]benzene

InChI

InChI=1S/C32H30/c1-25(29-13-5-3-6-14-29)31-21-17-27(18-22-31)11-9-10-12-28-19-23-32(24-20-28)26(2)30-15-7-4-8-16-30/h3-8,13-24H,1-2,9-12H2

InChI Key

FRUSJDBBXQGOHP-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=C(C=C2)CCCCC3=CC=C(C=C3)C(=C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.